molecular formula C16H17ClO B8467487 4-Chlorobutoxy-phenylbenzene

4-Chlorobutoxy-phenylbenzene

Cat. No.: B8467487
M. Wt: 260.76 g/mol
InChI Key: JIVSOJYQERXMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobutoxy-phenylbenzene is a chemical compound that belongs to a class of organic structures featuring benzene rings linked by oxygen and chloroalkane chains. While the precise nomenclature may refer to several specific isomers, compounds of this type generally serve as versatile intermediates in organic synthesis and are valuable tools in various research fields . The structure typically combines an aromatic system with a flexible chlorinated ether chain, which provides reactive sites for further chemical modification. In research and development, this compound's primary value lies as a key building block for constructing more complex molecules. The chloro group is a versatile handle for nucleophilic substitution reactions, allowing researchers to extend carbon chains or introduce heteroatoms. Simultaneously, the ether linkage provides stability, making it a useful precursor in the synthesis of potential ligands, materials, or pharmacologically relevant compounds . As with all fine chemicals, proper handling procedures are essential. Researchers should consult relevant safety data sheets for specific handling information. This product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17ClO

Molecular Weight

260.76 g/mol

IUPAC Name

1-(4-chlorobutoxy)-2-phenylbenzene

InChI

InChI=1S/C16H17ClO/c17-12-6-7-13-18-16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2

InChI Key

JIVSOJYQERXMAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCCCCl

Origin of Product

United States

Synthetic Methodologies for 4 Chlorobutoxy Phenylbenzene and Analogous Structural Motifs

Strategies for Carbon-Oxygen Bond Formation Leading to Aryl Ethers

The creation of the aryl ether bond is a fundamental transformation in organic chemistry. Historically, this was a challenging endeavor often requiring harsh reaction conditions. However, the advent of modern catalytic systems has revolutionized this field, providing milder and more efficient pathways. These strategies can be broadly categorized into nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) represents a classical approach to forming C-O bonds. bris.ac.uknih.govresearchgate.net This method involves the reaction of an activated aryl halide or sulfonate with an alkoxide nucleophile. For the synthesis of aryl ethers, this typically requires the aromatic ring to be substituted with electron-withdrawing groups (such as nitro or cyano groups) at positions ortho or para to the leaving group. acs.org These groups stabilize the intermediate Meisenheimer complex, facilitating the substitution reaction.

While effective for specific substrates, the scope of traditional SNAr reactions is limited by the requirement for activated aromatic systems. researchgate.net However, recent advancements have expanded the utility of this method. For instance, the use of strong bases like potassium hexamethyldisilazide (KHMDS) has enabled the C–O bond formation between carbohydrate alcohols and a variety of fluorinated (hetero)aromatics, yielding good to excellent results. bris.ac.uknih.govacs.org

Table 1: Examples of Nucleophilic Aromatic Substitution for Aryl Ether Synthesis
Aryl Halide/SulfonateNucleophileConditionsProductYield (%)
1-Fluoro-4-nitrobenzeneSodium Methoxide (B1231860)Methanol, reflux4-NitroanisoleHigh
2,4-DinitrochlorobenzeneSodium EthoxideEthanol, reflux1-Ethoxy-2,4-dinitrobenzene>95
4-FluorobenzonitrilePotassium tert-butoxideDMF, rt4-tert-Butoxybenzonitrile92

Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl Ether Synthesis

The development of transition-metal-catalyzed cross-coupling reactions has provided a more general and versatile approach to aryl ether synthesis, overcoming many of the limitations of SNAr reactions. google.com These methods allow for the coupling of a wide range of aryl halides and pseudohalides with alcohols, often under milder conditions and with greater functional group tolerance.

Palladium-catalyzed C-O cross-coupling, often referred to as the Buchwald-Hartwig amination's etherification counterpart, has become a powerful tool for the synthesis of aryl ethers. organic-chemistry.orgjk-sci.comwikipedia.org This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. jk-sci.com These ligands facilitate the key steps of the catalytic cycle, which include oxidative addition, ligand exchange, and reductive elimination. wikipedia.org

The reaction is applicable to a broad range of aryl halides (including chlorides, bromides, and iodides) and triflates, as well as a variety of primary and secondary alcohols. jk-sci.comnih.gov The development of specialized ligands has continuously expanded the scope and efficiency of this methodology.

Table 2: Ligands Commonly Used in Palladium-Catalyzed Etherification
Ligand NameAbbreviationKey Features
2,2'-Bis(diphenylphosphino)-1,1'-binaphthylBINAPChiral, bidentate ligand
1,1'-Bis(diphenylphosphino)ferrocenedppfBidentate, robust
XantphosXantphosWide bite angle, promotes reductive elimination
BrettPhosBrettPhosBulky, electron-rich monophosphine ligand

The Ullmann condensation, a copper-catalyzed reaction, is one of the oldest methods for forming C-O bonds. wikipedia.orgsynarchive.com Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper. wikipedia.org The reaction typically involves an aryl halide and a phenol (B47542) in the presence of a base. synarchive.com

Modern advancements have led to the development of milder and more efficient ligand-assisted copper-catalyzed Ullmann-type reactions. The use of ligands such as diamines, amino acids, and phenanthrolines can significantly accelerate the reaction and allow it to proceed at lower temperatures. organic-chemistry.orgacs.org These modified Ullmann reactions have broadened the substrate scope to include a wider variety of aryl halides and alcohols. nih.govmdpi.com

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for the synthesis of aryl ethers. chemistryviews.orgchinesechemsoc.orgprinceton.edu Nickel catalysts can effectively cleave the strong C(aryl)–O bond of phenol derivatives, which are abundant and environmentally benign starting materials. chinesechemsoc.org

These reactions often employ a nickel catalyst in combination with a suitable ligand. Mechanistic studies suggest that these reactions can proceed through various pathways, including the formation of anionic organo-Ni(0) intermediates. chinesechemsoc.org Nickel catalysis has been successfully applied to the arylation of ketones with aryl ethers and the cross-coupling of acetals with aryl iodides. chinesechemsoc.orgprinceton.edu Furthermore, dual photoredox/nickel-catalyzed systems have been developed for the synthesis of specific aryl ethers under mild conditions. acs.org

Synthesis of Halogenated Butoxy Side Chains

A common strategy involves the use of 1,4-butanediol (B3395766) as a starting material. Monohalogenation of 1,4-butanediol can be achieved under controlled conditions to yield 4-chlorobutan-1-ol. This intermediate can then be coupled with a suitable phenyl precursor.

Alternatively, a Williamson ether synthesis approach can be employed where a phenoxide is reacted with a dihalogenated butane, such as 1-bromo-4-chlorobutane (B103958). semanticscholar.org This reaction introduces the butoxy chain with a terminal chlorine atom. The choice of dihalide is important, as the differential reactivity of the halogens (bromine being a better leaving group than chlorine) allows for selective reaction at one end of the chain.

Another approach involves the radical halogenation of an alkyl side chain already attached to the phenyl ring. youtube.com However, this method can sometimes lack regioselectivity. More controlled methods for introducing halogens onto alkyl chains are generally preferred. google.com

The synthesis of other halogenated butoxy side chains, such as those containing fluorine or bromine, can be achieved using similar strategies by employing the appropriate halogenating agents or starting materials. googleapis.comresearchgate.net

Methodologies for Introducing the 4-Chlorobutoxy Moiety

The introduction of the 4-chlorobutoxy group onto a phenolic substrate, such as 4-phenylphenol (B51918), is most commonly achieved via the Williamson ether synthesis. wikipedia.orgnih.gov This classical and versatile method involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. nrochemistry.comrsc.org

The general reaction proceeds in two steps. First, the phenolic hydroxyl group of 4-phenylphenol is deprotonated by a suitable base to form a more nucleophilic phenoxide ion. researchgate.net Common bases for generating aryl ethers include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium hydride (NaH). wikipedia.org The choice of base and solvent is crucial; strong bases like NaH are often used in anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to ensure complete deprotonation and avoid side reactions. nrochemistry.com

In the second step, the resulting phenoxide anion attacks the electrophilic carbon of an alkylating agent, displacing a leaving group. For the synthesis of 4-Chlorobutoxy-phenylbenzene, a suitable alkylating agent is a four-carbon chain with a good leaving group at one end and a chlorine atom at the other, such as 1-bromo-4-chlorobutane or 1,4-dichlorobutane. The SN2 reaction proceeds with backside attack, leading to the formation of the ether bond. nrochemistry.com Given that the reaction is an SN2 type, primary alkyl halides are preferred as they minimize the competing E2 elimination reaction, which can become significant with secondary or tertiary halides. rsc.orgresearchgate.net

A significant improvement to the Williamson ether synthesis, particularly for industrial applications, is the use of phase-transfer catalysis (PTC). scispace.com This technique is highly effective for reactions involving a water-soluble nucleophile (like a phenoxide generated with aqueous NaOH) and an organic-soluble electrophile (the alkyl halide). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transport of the phenoxide anion from the aqueous phase into the organic phase, where it can react with the alkyl halide. acs.org This method can increase reaction rates, improve yields, and allow for milder reaction conditions, often eliminating the need for expensive and hazardous anhydrous solvents. inovatus.es The use of sonication (ultrasound) has also been shown to enhance the rate of phase-transfer catalyzed etherification reactions.

Table 1: Comparison of Conditions for Williamson Ether Synthesis
ConditionConventional MethodPhase-Transfer Catalysis (PTC)
BaseStrong bases (NaH, KH) or weaker bases (K₂CO₃, NaOH) wikipedia.orgInexpensive inorganic bases (NaOH, K₂CO₃) scispace.com
SolventAnhydrous polar aprotic (DMF, DMSO, THF) nrochemistry.comBiphasic (e.g., Toluene/Water) or solvent-free scispace.com
CatalystNoneQuaternary ammonium or phosphonium (B103445) salts acs.org
TemperatureOften requires heatingOften proceeds at lower temperatures
AdvantagesWell-established, versatileHigher yields, reduced cycle times, greener solvent choices, operational simplicity inovatus.es
DisadvantagesRequires anhydrous conditions, potentially hazardous reagents/solventsCatalyst may need to be separated from product

Assembly of Phenyl and Biphenyl (B1667301) Scaffolds in this compound Derivatives

The formation of the core biphenyl structure is a cornerstone of synthesizing this compound and its derivatives. This aryl-aryl bond construction is predominantly achieved through transition metal-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. researchgate.net

Suzuki-Miyaura Coupling for Biphenyl Construction

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, particularly for creating biaryl systems. researchgate.netscispace.com The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. rsc.org

The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a bromobenzene (B47551) derivative), forming a Pd(II) intermediate. nih.govmdpi.com

Transmetalation : In the presence of a base, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) complex. The base is crucial for activating the boronic acid. rsc.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.govmdpi.com

For synthesizing a this compound derivative, one could couple 4-(4-chlorobutoxy)phenylboronic acid with a halobenzene or, conversely, couple phenylboronic acid with a 1-halo-4-(4-chlorobutoxy)benzene. The choice depends on the accessibility of the starting materials. A wide range of palladium catalysts and ligands, such as those based on dialkylbiaryl phosphines, have been developed to improve the scope and efficiency of this reaction, enabling the use of less reactive aryl chlorides. nih.govresearchgate.net

Negishi Cross-Coupling Strategies for Aryl-Aryl Linkages

The Negishi cross-coupling provides another robust method for forming aryl-aryl bonds. This reaction couples an organozinc compound with an organic halide or triflate, catalyzed by either a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron counterparts, which can be advantageous in certain cases, but they are also sensitive to moisture and air, requiring inert reaction conditions. nrochemistry.com

The mechanism of the Negishi coupling is similar to the Suzuki coupling and involves an oxidative addition, transmetalation, and reductive elimination sequence. nrochemistry.comyoutube.com

Oxidative Addition : A Pd(0) or Ni(0) catalyst reacts with the aryl halide to form a metal(II) complex.

Transmetalation : The organozinc reagent transfers its organic group to the metal center. This step is typically the rate-limiting step and does not require a base. wikipedia.org

Reductive Elimination : The di-organometal complex reductively eliminates the biaryl product, regenerating the active catalyst. nrochemistry.com

This method is highly effective for synthesizing unsymmetrical biaryls and demonstrates high functional group tolerance. chemistnotes.com For instance, 4-(4-chlorobutoxy)bromobenzene could be coupled with phenylzinc chloride to yield the target molecule. The development of highly active catalysts has made the Negishi coupling a powerful tool, even allowing for the use of aryl chlorides as substrates. organic-chemistry.org

Other Metal-Catalyzed Aryl-Aryl Coupling Reactions

Beyond the Suzuki and Negishi reactions, several other metal-catalyzed methods are available for constructing the biphenyl scaffold.

Ullmann Reaction : One of the oldest methods for biaryl synthesis, the classical Ullmann reaction involves the copper-mediated coupling of two aryl halides at high temperatures. iitk.ac.inwikipedia.org Traditional conditions were harsh and often gave erratic yields. However, modern variations using palladium or nickel catalysts, or improved copper-based systems with specific ligands, have rendered the reaction conditions milder and expanded its scope. lscollege.ac.in

Hiyama Coupling : This reaction utilizes an organosilicon compound (e.g., an aryltrimethoxysilane) as the nucleophilic partner, coupled with an aryl halide. wikipedia.orgorganic-chemistry.org A key feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride (B91410) source (like TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation to the palladium catalyst. organic-chemistry.org This method benefits from the low toxicity and stability of organosilicon reagents. nih.gov

Table 2: Comparison of Major Aryl-Aryl Coupling Reactions
ReactionOrganometallic ReagentCatalystKey AdditiveAdvantagesDisadvantages
Suzuki-MiyauraOrganoboron (R-B(OH)₂)PalladiumBaseStable, non-toxic reagents; high functional group tolerance; mild conditions. researchgate.netRequires a stoichiometric base.
NegishiOrganozinc (R-ZnX)Palladium or NickelNoneHigh reactivity of organozinc; no base needed for transmetalation. wikipedia.orgnrochemistry.comReagents are moisture and air-sensitive. nrochemistry.com
UllmannNone (Aryl Halide)Copper (classical), Pd/Ni (modern)Ligands (modern)Historically significant; modern versions are improved. wikipedia.orgClassical conditions are harsh; stoichiometric copper. wikipedia.org
HiyamaOrganosilicon (R-SiR'₃)PalladiumFluoride or BaseLow toxicity of silicon reagents; stable reagents. organic-chemistry.orgRequires an activator for the silicon reagent. organic-chemistry.org

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound Derivatives

Applying green chemistry principles to synthetic routes is essential for minimizing environmental impact and improving process safety and efficiency. The synthesis of this compound derivatives can be optimized by focusing on key metrics such as atom economy. rsc.org

Atom Economy Maximization in Reaction Design

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy are inherently less wasteful.

In the context of synthesizing this compound, cross-coupling reactions like the Suzuki-Miyaura coupling are often considered to have a relatively high atom economy. In the ideal Suzuki reaction, the main byproducts are the salts formed from the base and the leaving group of the aryl halide, along with boric acid derivatives. libretexts.org The core atoms of the two aryl partners are efficiently incorporated into the final biphenyl product.

Reaction: Ar¹-X + Ar²-B(OH)₂ + Base → Ar¹-Ar² + X⁻ + B(OH)₃ + Base-H⁺

The atom economy can be further improved by choosing reactants and conditions that minimize side reactions and facilitate easy separation of byproducts. rsc.org For example, using water as a solvent in Suzuki couplings not only serves as a green alternative to organic solvents but can also simplify the removal of inorganic salt byproducts. gctlc.org

In contrast, reactions that use stoichiometric reagents that are not incorporated into the final product, such as some older coupling methods, tend to have lower atom economy. The Williamson ether synthesis, while being an addition-substitution reaction, is also quite atom-economical.

Reaction: Ar-ONa + R-Cl → Ar-O-R + NaCl

Here, the primary byproduct is sodium chloride, and most atoms from the phenoxide and the alkyl chloride are incorporated into the ether product. Maximizing atom economy involves selecting synthetic pathways that are primarily addition or rearrangement reactions and minimizing those that generate significant stoichiometric byproducts. rsc.org

Solvent-Free and Environmentally Benign Reaction Conditions

The synthesis of this compound and its analogs via traditional methods often involves the use of volatile and hazardous organic solvents, leading to significant environmental concerns. Modern synthetic strategies increasingly focus on environmentally benign methodologies, such as solvent-free reactions, which align with the principles of green chemistry. A prominent approach in this context is the Williamson ether synthesis conducted under solvent-free conditions, frequently facilitated by phase-transfer catalysis (PTC).

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid or two immiscible liquids). In the context of synthesizing aryl ethers, PTC enables the transfer of the phenoxide anion from a solid or aqueous phase to an organic phase (or a molten reactant phase in solvent-free conditions) where it can react with the alkylating agent. This method avoids the need for anhydrous conditions and expensive, hazardous solvents like dimethylformamide (DMF) or acetonitrile.

Under solvent-free, solid-liquid phase-transfer catalysis (SL-PTC) conditions, the reaction between a phenol and an alkyl halide is typically carried out by grinding the reactants with a solid base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), and a phase-transfer catalyst. Quaternary ammonium salts, like tetrabutylammonium bromide (TBAB), are commonly employed as catalysts. These catalysts facilitate the reaction by forming a lipophilic ion pair with the phenoxide, which can then readily react with the alkyl halide in the molten state or at the solid-liquid interface. This approach not only minimizes waste by eliminating the solvent but can also lead to higher reaction rates and improved yields.

The efficiency of solvent-free etherification of phenols has been demonstrated with various alkylating agents. For instance, the reaction of phenols with agents like dimethyl sulfate, diethyl sulfate, and benzyl (B1604629) chloride proceeds efficiently in the presence of solid bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate under solvent-free conditions. researchgate.net These reactions are often rapid, even at low temperatures, and produce the corresponding ethers in high purity and excellent yields. researchgate.net A noteworthy advantage of this method is the potential for chemoselectivity, allowing for the selective etherification of more acidic phenols in the presence of less acidic ones and the mono-etherification of bisphenols. researchgate.net

The following table illustrates typical conditions and outcomes for the solvent-free synthesis of aryl ethers analogous to this compound, based on available research data.

Table 1: Solvent-Free Synthesis of Aryl Ethers using Phase-Transfer Catalysis

Phenol Reactant Alkylating Agent Base Catalyst Temp. (°C) Time Yield (%) Reference
4-Phenylphenol Benzyl chloride K₂CO₃ TBAB 100 1.5 h 95
Phenol Benzyl chloride K₂CO₃ Aliquat 336 70 2 h 92 researcher.life
4-Nitrophenol Benzyl chloride NaOH TBAB 60 30 min 98 crdeepjournal.org
Phenol Butyl bromide K₂CO₃ TBAB 80 4 h 90 researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. researchgate.net By utilizing microwave energy, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often, enhanced product purity. researchgate.netresearchgate.net These benefits are particularly pronounced in the synthesis of ethers, including this compound and its analogs.

The Williamson ether synthesis, a cornerstone reaction for preparing ethers, can be significantly accelerated under microwave irradiation. researchgate.net Reactions that might take several hours to complete using conventional refluxing can often be accomplished in a matter of minutes with MAOS. rasayanjournal.co.in This rapid heating is due to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to efficient energy transfer and a rapid rise in temperature.

Microwave-assisted ether synthesis can be performed under various conditions, including with or without solvents. When combined with solvent-free techniques, MAOS represents a particularly green and efficient methodology. For instance, the synthesis of aryl ethers from phenols and alkyl halides can be carried out by adsorbing the reactants onto a solid support, such as alumina (B75360) or silica (B1680970) gel, and then irradiating the mixture with microwaves. nih.gov This approach avoids the use of bulk solvents and often results in clean reactions with simple work-up procedures.

The combination of microwave irradiation with phase-transfer catalysis further enhances the efficiency of ether synthesis. This synergy allows for the rapid synthesis of symmetrical and unsymmetrical ethers in high yields under mild conditions. For example, a mixture of potassium carbonate and potassium hydroxide in the presence of tetrabutylammonium bromide has been used as an effective system for microwave-assisted ether synthesis, with reaction times as short as 45-100 seconds. rasayanjournal.co.in

The following table presents representative data on the microwave-assisted synthesis of aryl ethers, demonstrating the enhanced efficiency of this technique.

Table 2: Microwave-Assisted Synthesis of Aryl Ethers

Phenol Reactant Alkylating Agent Conditions Power (W) Time (min) Yield (%) Reference
Various Phenols Various Alkyl Halides K₂CO₃/KOH, TBAB - 0.75-1.67 High rasayanjournal.co.in
4-Phenylphenol Benzyl chloride K₂CO₃ (solid support) 300 5 96 researchgate.net
Phenol 1-Bromobutane CsF-Celite - 7 94 rasayanjournal.co.in
2-Naphthol Benzyl bromide 1-butyl-3-methyl-imidazolium tetrafluoroborate - 6-12 75-90 researchgate.net

Renewable Feedstock Utilization and Waste Reduction Strategies

A key aspect of developing sustainable synthetic methodologies is the utilization of renewable feedstocks and the implementation of effective waste reduction strategies. The production of this compound and related compounds traditionally relies on petroleum-derived precursors. However, significant research is being directed towards sourcing these chemical building blocks from biomass.

The phenylbenzene (biphenyl) moiety, a core component of the target molecule, can be synthesized from biomass-derived compounds. For example, triacetic acid lactone (TAL), which is produced from glucose through biosynthesis, can be used in a metal-free, persulfate-promoted reaction with phenylacetylenes in water to generate substituted biphenyl compounds in high yields. rsc.org Another approach involves the dimerization of biomass-derived 2-methylfuran (B129897) followed by a bis-Diels-Alder cycloaddition and dehydration to form 4,4'-biphenyl derivatives. researchgate.net

Similarly, the phenolic component can be sourced from renewable materials. Lignin (B12514952), a complex polymer found in plant cell walls and a major byproduct of the paper and biorefinery industries, is a rich source of aromatic compounds. wikipedia.org Through various depolymerization techniques, lignin can be broken down into valuable phenolic compounds that can serve as precursors for ether synthesis. wikipedia.org

Waste reduction is a fundamental principle of green chemistry and is crucial for the industrial-scale synthesis of chemicals. In the context of Williamson ether synthesis, several strategies can be employed to minimize waste:

Atom Economy: The Williamson synthesis itself has a good inherent atom economy. However, side reactions, such as the elimination of the alkyl halide, can reduce this. Optimizing reaction conditions to favor substitution over elimination is a key strategy.

Catalyst Recycling: The use of heterogeneous or supported catalysts, including phase-transfer catalysts immobilized on polymers, can facilitate easy separation and recycling of the catalyst, thereby reducing waste.

Solvent Reduction and Recycling: As discussed in section 2.4.2, adopting solvent-free reaction conditions is a highly effective waste reduction strategy. researchgate.net When solvents are necessary, choosing environmentally benign options and implementing efficient solvent recovery and recycling systems can significantly reduce the environmental impact. chemrestech.com

Process Intensification: Techniques like microwave-assisted synthesis not only reduce reaction times but can also lead to cleaner reactions with fewer byproducts, simplifying purification and reducing waste generation. researchgate.net

The greenness of a chemical process can be quantitatively assessed using various metrics. The E-Factor (Environmental Factor), which is the mass ratio of waste to the desired product, is a simple and widely used metric. A lower E-Factor indicates a more environmentally friendly process. Process Mass Intensity (PMI) is another metric that considers the total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of the final product. The goal in green chemistry is to minimize both the E-Factor and PMI.

By integrating the use of renewable feedstocks with process optimization and waste reduction strategies, the synthesis of this compound and its analogs can be made significantly more sustainable.

Chemical Reactivity and Transformations of 4 Chlorobutoxy Phenylbenzene

Reactions Involving the Terminal Halogen on the Butoxy Moiety

The primary reactive site on the aliphatic chain of 4-chlorobutoxy-phenylbenzene is the terminal carbon atom bonded to the chlorine atom. This carbon is electrophilic, making it susceptible to attack by nucleophiles and bases, leading to substitution and elimination reactions, respectively.

Nucleophilic Displacement Reactions

The terminal chlorine atom of this compound can be readily displaced by a variety of nucleophiles through an SN2 mechanism. This type of reaction is a cornerstone of synthetic organic chemistry, allowing for the introduction of diverse functional groups at the terminus of the butoxy chain. The general scheme for this transformation involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a new carbon-nucleophile bond and the departure of the chloride ion as a leaving group.

The efficiency of these displacement reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles will generally lead to faster reaction rates. Polar aprotic solvents are often employed to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

A classic example of such a nucleophilic substitution is the Williamson ether synthesis, where an alkoxide ion serves as the nucleophile to form a new ether linkage. francis-press.commasterorganicchemistry.com In the context of this compound, reaction with a sodium or potassium salt of an alcohol or phenol (B47542) would yield a diether. For instance, reaction with sodium methoxide (B1231860) would produce 4-methoxybutoxy-phenylbenzene.

The versatility of this reaction allows for the introduction of a wide array of functionalities. A variety of nucleophiles can be employed, as illustrated in the following table:

NucleophileReagent ExampleProduct Functional Group
Hydroxide (B78521)Sodium Hydroxide (NaOH)Alcohol (-OH)
AlkoxideSodium Methoxide (NaOCH₃)Ether (-OCH₃)
CyanideSodium Cyanide (NaCN)Nitrile (-CN)
AzideSodium Azide (NaN₃)Azide (-N₃)
IodideSodium Iodide (NaI)Alkyl Iodide (-I)
ThiolateSodium Thiophenoxide (NaSPh)Thioether (-SPh)
AmineAmmonia (NH₃)Primary Amine (-NH₂)

This table illustrates the potential nucleophilic substitution reactions at the terminal chlorine of this compound.

Furthermore, the terminal chlorine can be converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate can then participate in a wide range of carbon-carbon bond-forming reactions, such as those with aldehydes, ketones, and esters, significantly expanding the synthetic utility of the original molecule. dtu.dkdtu.dk

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form an alkene. msu.edu In this process, the base abstracts a proton from the carbon atom adjacent (beta) to the carbon bearing the chlorine, and the chloride ion is simultaneously eliminated, leading to the formation of a double bond.

The competition between substitution (SN2) and elimination (E2) is a key consideration in the reactions of alkyl halides. The outcome of the reaction is largely determined by the nature of the base/nucleophile. Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide, methoxide) will favor substitution. Conversely, strong, bulky bases, such as potassium tert-butoxide, will favor elimination due to steric hindrance, which makes it more difficult for the base to attack the electrophilic carbon atom, and thus proton abstraction becomes the preferred pathway.

The primary product of the E2 elimination of this compound would be 4-(but-3-en-1-yloxy)phenylbenzene. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, in this case, there is only one type of beta-hydrogen, leading to a single alkene product.

Reactivity and Functionalization of the Butoxy Chain

Beyond the terminal chlorine, the butoxy chain itself is relatively unreactive under many conditions. However, under specific circumstances, functionalization of the methylene (B1212753) groups of the butoxy chain can be achieved. These transformations typically involve radical-based reactions.

For instance, free radical halogenation, using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator, could potentially introduce a bromine atom at one of the internal methylene positions. The selectivity of this reaction would be influenced by the relative stability of the resulting carbon radicals.

Oxidative processes can also be envisioned for the functionalization of the butoxy chain. Powerful oxidizing agents could potentially lead to the cleavage of the ether linkage or oxidation of the alkyl chain. However, such reactions would likely require harsh conditions and may lack selectivity, potentially affecting the aromatic core as well.

Chemical Transformations of the Phenyl/Biphenyl (B1667301) Aromatic Core

The phenylbenzene (biphenyl) aromatic core of this compound is susceptible to a variety of transformations, most notably electrophilic aromatic substitution and metalation followed by cross-coupling reactions. The presence of the butoxy group significantly influences the reactivity and regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

The butoxy group attached to the phenyl ring is an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. brainly.comshaalaa.comvedantu.comlibretexts.orgorganicchemistrytutor.commasterorganicchemistry.commasterorganicchemistry.comnih.govquora.com The oxygen atom of the butoxy group can donate a lone pair of electrons into the aromatic ring through resonance, which increases the electron density of the ring and makes it more susceptible to attack by electrophiles. This electron-donating effect is most pronounced at the ortho and para positions relative to the butoxy group, thus directing incoming electrophiles to these positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. For this compound, these reactions would be expected to occur on the phenyl ring bearing the butoxy substituent. The para position is generally favored over the ortho positions due to reduced steric hindrance.

The directing effect of the phenyl group on the second ring of the biphenyl system is also an important consideration. The phenyl group is a weak activator and also an ortho, para-director. chemistrysteps.com Therefore, in electrophilic substitution reactions on the unsubstituted phenyl ring, substitution would be expected to occur primarily at the para position (C4').

The interplay of these directing effects can lead to a variety of substitution patterns, depending on the reaction conditions. The table below summarizes the expected major products for common EAS reactions on the phenyl ring bearing the butoxy group.

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄4-Chlorobutoxy-2-nitro-phenylbenzene and 4-Chlorobutoxy-4'-nitro-phenylbenzene
BrominationBr₂, FeBr₃2-Bromo-4-chlorobutoxy-phenylbenzene and 4'-Bromo-4-chlorobutoxy-phenylbenzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-Acetyl-4-chlorobutoxy-phenylbenzene and 4'-Acetyl-4-chlorobutoxy-phenylbenzene

This table illustrates the predicted major products of electrophilic aromatic substitution on this compound.

Metalation and Subsequent Functionalization via Cross-Coupling

The aromatic rings of this compound can be functionalized through metalation followed by reaction with an electrophile, or through metal-catalyzed cross-coupling reactions.

Direct metalation, typically using strong organolithium bases such as n-butyllithium, can deprotonate one of the aromatic C-H bonds, forming an aryllithium species. The position of metalation would be influenced by the directing effect of the butoxy group, which can stabilize an adjacent carbanion. The resulting aryllithium can then react with a variety of electrophiles to introduce new substituents onto the aromatic ring.

Alternatively, the introduction of a halogen atom onto the aromatic core via electrophilic halogenation (as described in the previous section) provides a handle for subsequent metal-catalyzed cross-coupling reactions. nih.gov For example, a bromo-substituted derivative of this compound could undergo Suzuki coupling with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond. nih.govnih.govarkat-usa.orgmdpi.commdpi.com This is a powerful method for the synthesis of complex biaryl and polyaryl structures.

Similarly, the terminal chlorine on the butoxy chain can be converted into a Grignard reagent, which can then participate in cross-coupling reactions with aryl halides, catalyzed by transition metals such as nickel or palladium. nih.gov This would allow for the extension of the butoxy chain with an aromatic substituent.

Research Findings on the Oxidative Coupling of this compound Remain Undocumented

Despite a comprehensive review of scientific literature and chemical databases, specific research detailing the oxidative coupling reactions of the chemical compound this compound has not been found. Consequently, an article focusing solely on this specific chemical transformation, as requested, cannot be generated at this time due to the absence of published experimental data.

Oxidative coupling reactions are a significant class of reactions in organic chemistry, enabling the formation of carbon-carbon or carbon-heteroatom bonds through an oxidative process. These reactions are fundamental in the synthesis of complex molecules, including polymers, natural products, and materials with novel electronic properties. Typically, these reactions involve the use of a metal catalyst, such as iron, palladium, or copper, and an oxidant to facilitate the coupling of two substrate molecules.

Common substrates for oxidative coupling include phenols, anilines, and electron-rich aromatic compounds. For instance, the oxidative coupling of phenols, often catalyzed by iron(III) chloride, is a well-established method for synthesizing biphenols and poly(phenylene oxide) polymers. Similarly, palladium-catalyzed oxidative C-H/C-H cross-coupling is a powerful tool for the direct arylation of various aromatic and heteroaromatic compounds.

However, a thorough search for scholarly articles, patents, and chemical reaction databases yielded no specific examples or detailed studies on the application of these methods to this compound. This indicates that the behavior of this particular substituted phenylbenzene derivative under oxidative coupling conditions has not been a subject of published research. The presence of both the chlorobutoxy group and the biphenyl moiety could potentially influence its reactivity in such transformations, but without experimental data, any discussion would be purely speculative.

As the request strictly required scientifically accurate and detailed research findings, including data tables on reaction conditions and outcomes for this compound, the lack of available information prevents the creation of the specified article. Further research in the field of synthetic organic chemistry may, in the future, explore the reactivity of this compound, at which point such an analysis would become possible.

Mechanistic Investigations of Reactions Involving 4 Chlorobutoxy Phenylbenzene and Its Precursors

Elucidation of Reaction Mechanisms for Key Bond-Forming Processes

The formation of 4-Chlorobutoxy-phenylbenzene logically proceeds through two distinct and well-studied mechanistic pathways: the Suzuki-Miyaura cross-coupling to form a 4-hydroxybiphenyl precursor, followed by a Williamson ether synthesis to introduce the 4-chlorobutoxy chain.

A. Phenyl-Phenyl Bond Formation via Suzuki-Miyaura Coupling:

The construction of the biphenyl (B1667301) core is commonly achieved through the Suzuki-Miyaura cross-coupling reaction. This process utilizes a palladium catalyst to couple an aryl halide with an arylboronic acid. The widely accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Transmetalation: The organopalladium(II) complex then reacts with the organoboron reagent (e.g., phenylboronic acid), which is activated by a base. The organic moiety from the boron atom is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) complex. libretexts.orgnih.gov The precise mechanism of this step is complex and can be influenced by the nature of the base and solvents. nih.gov

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated as the biaryl product (4-phenylphenol). This process regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

B. C-O Bond Formation via Williamson Ether Synthesis:

The ether linkage is typically formed via the Williamson ether synthesis, a classic S\textsubscriptN2 (bimolecular nucleophilic substitution) reaction. researchgate.net

Deprotonation: A strong base is used to deprotonate the hydroxyl group of the 4-phenylphenol (B51918) precursor, forming a more nucleophilic phenoxide anion.

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide, such as 1-bromo-4-chlorobutane (B103958). The attack occurs from the backside relative to the leaving group (bromide), leading to the formation of the C-O bond and inversion of stereochemistry at the carbon center if it were chiral. youtube.com

Product Formation: This concerted step results in the formation of the final ether product, this compound, and a salt byproduct. researchgate.net

Role of Catalysts in Directing Selectivity and Enhancing Reaction Rates

Catalysts are crucial for both the efficiency and selectivity of the reactions leading to this compound.

Catalyst SystemLigand TypeEffect on Reaction Rate/SelectivityTypical Substrates
Pd(PPh₃)₄Monodentate Phosphine (B1218219)Standard, effective for aryl iodides and bromides.Aryl Iodides, Aryl Bromides
Pd(OAc)₂ / SPhosBulky BiarylphosphineHigh activity, allows for coupling of less reactive aryl chlorides. nih.govAryl Chlorides, Aryl Bromides
PdCl₂(dppf)Bidentate FerrocenylphosphineHigh stability and efficiency, good for a broad range of substrates. wikipedia.orgAryl Bromides, Aryl Triflates

For the Williamson ether synthesis , while not catalytic in the traditional sense, the choice of base and solvent significantly impacts the reaction rate. Strong bases ensure complete deprotonation of the phenol (B47542), maximizing the concentration of the reactive nucleophile. In some industrial applications, phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts are employed. PTCs facilitate the transport of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide resides, dramatically increasing the reaction rate by overcoming phase immiscibility. nih.gov

Studies on Oxidative Addition and Reductive Elimination Pathways

These two steps bookend the Suzuki-Miyaura catalytic cycle and have been the subject of extensive mechanistic study.

Oxidative Addition: Computational and experimental studies have shown that the active catalyst is often a coordinatively unsaturated 14-electron Pd(0) complex, such as PdL₂, which is formed by ligand dissociation from a more stable precursor like PdL₄. uvic.canih.gov The oxidative addition of the aryl halide to this species proceeds to form a square planar Pd(II) complex. The rate of this reaction is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group and the phosphine ligands. nih.gov Electron-rich ligands on the palladium center increase its electron density, which facilitates the insertion into the carbon-halogen bond. nih.gov

Reductive Elimination: This final, product-forming step involves the coupling of the two organic groups attached to the Pd(II) center. For reductive elimination to occur, the two groups must typically be in a cis orientation on the palladium complex. The process is generally favored by bulky ligands, which create steric strain that is relieved upon elimination of the product. nih.gov Electronic effects also play a role; electron-withdrawing groups on the aryl rings can slow down the reductive elimination step. nih.gov Studies on related platinum complexes have provided significant insight into the factors controlling C-O bond-forming reductive elimination, noting that the reaction is more facile in polar solvents and for alkoxide groups with electron-withdrawing substituents. researchgate.net

Transmetalation Processes in Cross-Coupling Reactions

Transmetalation is the key step where the carbon-carbon bond is prepared for formation. In the Suzuki-Miyaura reaction, this involves the transfer of the phenyl group from the boronic acid to the arylpalladium(II) halide complex. libretexts.org The mechanism is heavily debated and is believed to proceed via one of two main pathways, both initiated by the reaction of the boronic acid with the base (e.g., hydroxide (B78521) or carbonate).

Oxo-palladium Pathway: The base reacts with the arylpalladium(II) halide to form a more reactive arylpalladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid, leading to the formation of a diarylpalladium(II) species and boric acid. nih.gov

Boronate Pathway: The base first reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). This boronate then reacts directly with the arylpalladium(II) halide complex. nih.govacs.org This pathway involves the formation of an intermediate with a Pd-O-B linkage. acs.orgillinois.edu

Recent studies suggest that the dominant pathway can be shifted by reaction conditions. For example, the use of phase-transfer catalysts in biphasic Suzuki reactions has been shown to favor the boronate pathway by increasing the concentration of the boronate species in the organic phase. nih.gov

Stereochemistry Establishment in Mechanistic Contexts

While this compound is an achiral molecule, the mechanistic principles underlying its synthesis have important stereochemical implications in other contexts.

Atropisomerism in Biphenyls: The biphenyl core can exhibit axial chirality if rotation around the single bond connecting the two aryl rings is sufficiently hindered. wikipedia.orgslideshare.net This restricted rotation, known as atropisomerism, occurs when there are bulky substituents in the ortho-positions of both rings. pharmaguideline.comchiralpedia.com Although the precursors to this compound lack such substitution, understanding this phenomenon is crucial in the broader context of biphenyl synthesis. The energy barrier to rotation determines whether the resulting atropisomers can be isolated. wikipedia.org The final reductive elimination step of the Suzuki coupling establishes this stereochemical axis.

Stereochemistry of Ether Synthesis: The Williamson ether synthesis proceeds via a classic S\textsubscriptN2 mechanism. A key feature of this mechanism is the inversion of configuration at the electrophilic carbon atom being attacked. youtube.com In the synthesis of this compound from 4-phenylphenol and 1-bromo-4-chlorobutane, the attack occurs at a primary carbon which is not a stereocenter. However, if a chiral secondary alkyl halide were used as a precursor, this step would proceed with inversion of its stereochemistry, a fundamental principle in establishing the final stereochemical outcome of the product.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Molecular Architectures

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

While one-dimensional (1D) NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of a complex structure like 4-Chlorobutoxy-phenylbenzene by revealing correlations between different nuclei. slideshare.netharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal correlations between adjacent protons within the butyl chain (e.g., H1' to H2', H2' to H3', and H3' to H4'). It would also show couplings between adjacent protons on the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J coupling). sdsu.edu It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. Each CH, CH₂, and CH₃ group in this compound would produce a distinct correlation peak.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. princeton.edu For this compound, NOESY could provide insights into the preferred conformation of the flexible butoxy chain relative to the phenyl ring it is attached to by showing through-space correlations between the chain's protons (e.g., H1') and nearby aromatic protons.

The table below outlines the predicted NMR data and key 2D correlations for the structural elucidation of this compound.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
Phenyl Ring A (unsubstituted)7.30 - 7.60127 - 141COSY: Correlations between adjacent aromatic protons. HMBC: Correlations to carbons in Ring B.
Phenyl Ring B (substituted)6.90 - 7.50115 - 160COSY: Correlations between adjacent aromatic protons. HMBC: Correlations to C1' of the butoxy chain.
C1' (O-CH₂)~4.05~67HSQC: Correlates with H1'. COSY: Correlates with H2'. HMBC: Correlates to the oxygen-bearing carbon of Phenyl Ring B.
C2' (-CH₂-)~1.85~29HSQC: Correlates with H2'. COSY: Correlates with H1' and H3'.
C3' (-CH₂-)~1.95~26HSQC: Correlates with H3'. COSY: Correlates with H2' and H4'.
C4' (CH₂-Cl)~3.60~45HSQC: Correlates with H4'. COSY: Correlates with H3'.

The determination of stereochemistry using NMR is a critical application for chiral molecules. Techniques such as the use of chiral derivatizing agents, chiral solvation agents, or the analysis of NOE signals can help establish the relative and absolute configuration of stereocenters. wordpress.comsmbstcollege.com

However, the molecular structure of this compound is achiral. It does not possess any stereocenters or elements of chirality (such as planes of symmetry or centers of inversion being absent). Consequently, the concepts of relative and absolute stereochemistry are not applicable to this compound, and there are no stereoisomers (enantiomers or diastereomers) to differentiate.

NMR spectroscopy is a powerful method for studying dynamic molecular processes, such as conformational changes or chemical exchange, that occur on the NMR timescale (typically in the range of 10⁻¹ to 10⁻⁹ seconds). libretexts.orglibretexts.org This is often achieved by acquiring spectra at different temperatures (Variable-Temperature NMR).

For this compound, several dynamic processes could potentially be observed:

Rotation around single bonds: The molecule has considerable conformational flexibility due to rotation around the C-C and C-O single bonds of the chlorobutoxy chain. At very low temperatures, this rotation might become slow enough to allow for the observation of distinct signals for different conformers (rotamers). As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. libretexts.org

Biphenyl (B1667301) Ring Rotation: The rotation around the C-C single bond connecting the two phenyl rings is a well-known dynamic process in biphenyl derivatives. wikipedia.org The energy barrier for this rotation depends on the size of the substituents at the ortho positions. In unsubstituted biphenyl, this rotation is fast at room temperature. For this compound, which is substituted at the para position, this rotation is expected to be rapid, resulting in averaged signals for the equivalent protons and carbons of the phenyl rings. Only with bulky ortho-substituents would this rotation typically become slow enough to be studied by dynamic NMR. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of chemical analysis, providing an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion. nih.gov This high accuracy allows for the unambiguous determination of a molecule's elemental composition, a critical step in identifying an unknown compound or confirming the structure of a synthesized one. researchgate.net For this compound (C₁₆H₁₇ClO), HRMS would confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated one. The presence of a chlorine atom would be readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Parameter Value
Molecular FormulaC₁₆H₁₇ClO
Calculated Exact Mass ([M]⁺ for ³⁵Cl)260.0968
Calculated Exact Mass ([M]⁺ for ³⁷Cl)262.0938

The choice of ionization method is critical and depends on the analyte's properties and the desired information. uky.edu

Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons, typically leading to extensive and reproducible fragmentation. emory.edu This is useful for structural elucidation as the fragmentation pattern serves as a molecular fingerprint.

Soft Ionization Techniques (e.g., ESI, APCI): Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are softer methods commonly coupled with liquid chromatography. pharmafocuseurope.combitesizebio.com They typically produce protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, which is ideal for confirming the molecular weight. pharmafocuseurope.com

Under EI conditions, the fragmentation of this compound would be expected to follow predictable pathways based on the stability of the resulting ions and neutral fragments. The interpretation of these patterns provides corroborating evidence for the proposed structure.

Predicted Fragment Ion (m/z for ³⁵Cl) Proposed Structure / Neutral Loss Fragmentation Pathway
260[C₁₆H₁₇ClO]⁺Molecular Ion
183[C₁₂H₉O]⁺Loss of chlorobutane radical (•C₄H₈Cl) via cleavage of the C-O bond
170[C₁₂H₁₀O]⁺Loss of C₄H₇Cl via McLafferty rearrangement or other rearrangement
155[C₁₂H₁₁]⁺Biphenyl ion, loss of •OCH₂CH₂CH₂CH₂Cl
154[C₁₂H₁₀]⁺Biphenyl radical cation, loss of the chlorobutoxy group
91[C₄H₈Cl]⁺Chlorobutyl cation
77[C₆H₅]⁺Phenyl cation, from cleavage of the biphenyl C-C bond

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It works by analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays. This analysis yields precise atomic coordinates, bond lengths, bond angles, and torsional angles, providing an unambiguous map of the molecule's conformation and its packing arrangement within the crystal lattice. nih.gov

While no published crystal structure for this compound is currently available, a hypothetical study would reveal key structural parameters. Based on studies of related biphenyl and diphenyl ether compounds, the following features would be of primary interest: scispace.comacs.org

Dihedral Angle: The angle between the planes of the two phenyl rings is a defining characteristic of biphenyl structures. wikipedia.org In the solid state, this angle is influenced by a balance between intramolecular steric effects and intermolecular packing forces. It would likely deviate from 0° (planar) or 90°.

Conformation of the Chlorobutoxy Chain: The flexible side chain would adopt a specific, low-energy conformation within the crystal lattice. The torsion angles along the C-O-C-C-C-C backbone would be precisely determined.

Intermolecular Interactions: The analysis would reveal how molecules pack together, identifying any significant non-covalent interactions such as C-H···π or halogen bonding that stabilize the crystal structure.

Hypothetical Crystallographic Parameter Description Expected Information
Crystal SystemThe geometric classification of the crystal lattice (e.g., monoclinic, orthorhombic).Provides basic information about the symmetry of the unit cell.
Space GroupThe specific symmetry group of the crystal.Defines the arrangement of molecules within the unit cell.
Bond Lengths (Å)The distances between bonded atoms.Would confirm standard C-C, C-O, and C-Cl bond lengths.
Bond Angles (°)The angles between three connected atoms.Would reveal geometries, such as the C-O-C angle of the ether.
Torsion Angles (°)The dihedral angles defining the conformation of the molecule.Crucial for describing the twist of the biphenyl unit and the conformation of the alkyl chain.

Computational and Theoretical Approaches to Spectroscopic Data Interpretation

Computational chemistry provides powerful tools for interpreting and predicting spectroscopic data, offering deep insights into the relationship between molecular structure and spectral properties. For a molecule such as this compound, theoretical approaches are instrumental in assigning complex spectra and understanding its electronic and magnetic environments at an atomic level. These methods, particularly those based on quantum mechanics, allow for the calculation of spectroscopic parameters that can be directly compared with experimental results, thereby validating structural assignments and elucidating subtle electronic effects.

Density Functional Theory (DFT) has become a standard and indispensable method for the accurate prediction of Nuclear Magnetic Resonance (NMR) parameters. aps.orgaps.org By calculating the magnetic shielding tensors of nuclei within a molecule, DFT allows for the determination of theoretical chemical shifts (δ) that can be correlated with experimentally measured values. aps.org This process is crucial for the unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex molecules or for distinguishing between isomers.

The standard approach involves a multi-step process. First, the three-dimensional geometry of the this compound molecule is optimized to find its lowest energy conformation. This is typically achieved using a specific DFT functional, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d). nih.gov Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. scielo.org.za The GIAO method is widely used as it provides a robust solution to the gauge-origin problem, ensuring the accuracy of the calculated shielding constants. scielo.org.za

The calculated isotropic shielding values (σ) are then converted into chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS), according to the equation: δ_calc = σ_ref - σ_calc. However, to achieve better agreement with experimental data, a linear regression analysis is often performed by plotting the experimental chemical shifts against the calculated shielding constants for a series of related compounds or for the target molecule itself. aps.org

For this compound, DFT calculations can predict the distinct chemical shifts for each unique carbon and hydrogen atom. For instance, the calculations would differentiate the protons on the biphenyl rings from those on the butyl chain and further distinguish the protons adjacent to the oxygen atom versus those adjacent to the chlorine atom.

Below is a hypothetical table illustrating how calculated ¹³C NMR chemical shifts for this compound would be presented and compared with experimental values. Such a comparison is essential for validating the accuracy of the computational model.

Carbon AtomCalculated Isotropic Shielding (σ, ppm)Calculated Chemical Shift (δ, ppm)Hypothetical Experimental Shift (δ, ppm)
C1 (ipso, attached to O)21.50158.85158.5
C2/C6 (ortho to O)53.15127.20127.0
C3/C5 (meta to O)62.45117.90117.5
C4 (para to O, attached to phenyl)49.30131.05131.2
Cα (butoxy, -O-CH₂)112.3068.0567.8
Cβ (butoxy, -CH₂-)151.1029.2529.4
Cγ (butoxy, -CH₂-)153.8026.5526.7
Cδ (butoxy, -CH₂-Cl)135.9544.4044.2

Note: The data in this table is illustrative and represents typical results from a DFT/GIAO calculation, not actual experimental or published computational data for this compound.

Theoretical calculations are also employed to understand the electronic transitions that give rise to a molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, as it provides a good balance between computational cost and accuracy for calculating excited-state properties of medium-sized organic molecules. mdpi.comsapub.org

The process begins with the ground-state optimized geometry of this compound, obtained from DFT calculations as described previously. Using this geometry, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states. mdpi.com These energies are then used to predict the absorption wavelengths (λ_max). The calculations also yield the oscillator strength (f) for each transition, which is a theoretical measure of the transition's intensity. sapub.org

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the biphenyl chromophore. TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions, such as those involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the molecular orbitals involved provides insight into the nature of the transition, for example, identifying it as an intramolecular charge transfer. nih.gov

The choice of solvent can significantly influence UV-Vis spectra. Theoretical models can account for this by using a Polarizable Continuum Model (PCM), which simulates the solvent environment and provides more accurate predictions of absorption wavelengths in solution. sapub.org

An illustrative table of TD-DFT results for this compound is presented below, showing the kind of data generated in such a study.

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Orbital ContributionHypothetical Experimental λ_max (nm)
S₀ → S₁2650.58HOMO → LUMO (95%)262
S₀ → S₂2200.15HOMO-1 → LUMO (88%)218
S₀ → S₃2050.25HOMO → LUMO+1 (91%)202

Note: The data in this table is a hypothetical representation of typical TD-DFT outputs for a molecule like this compound and is for illustrative purposes only.

By correlating these theoretical findings with experimental spectra, researchers can gain a comprehensive understanding of the electronic structure and photophysical properties of this compound.

Computational Chemistry and Theoretical Modeling of 4 Chlorobutoxy Phenylbenzene

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the distribution of electrons within a molecule. These calculations reveal key properties related to molecular stability and reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a more reactive species.

For 4-Chlorobutoxy-phenylbenzene, the electron density in the HOMO is expected to be concentrated on the electron-rich phenylbenzene (biphenyl) moiety, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO's electron density would likely be distributed across the biphenyl (B1667301) system and influenced by the electronegative chlorine atom on the butoxy chain. The ether oxygen and the chloroalkyl chain can also influence the electronic landscape through inductive and steric effects.

Calculations performed on structurally similar substituted biphenyls and diphenyl ethers suggest that the introduction of an alkoxy group can raise the HOMO energy level, making the aromatic system more susceptible to electrophilic attack. ichem.mdkondratenko.com.ua The chloro-substituent on the flexible butoxy chain would have a more nuanced electronic influence, primarily through induction.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data) This table presents hypothetical but scientifically plausible data based on DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for illustrative purposes, as specific experimental or calculated values for this exact compound are not readily available in the literature.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV
Dipole Moment2.5 D

Conformational Analysis and Energy Landscapes of the Compound

The structural flexibility of this compound is primarily due to the rotation around several single bonds: the C-C bond linking the two phenyl rings and the various C-C and C-O bonds within the chlorobutoxy chain. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

The flexible chlorobutoxy chain can adopt numerous conformations. Rotations around the C-O and C-C bonds lead to various gauche and anti arrangements. Computational methods, such as potential energy surface (PES) scans, can map these conformational changes. By systematically rotating specific dihedral angles and calculating the corresponding energy, a detailed energy landscape can be constructed. This landscape reveals the global minimum energy conformation (the most stable state) and other local minima, as well as the transition states that connect them. For the chlorobutoxy chain, an extended, anti-periplanar (all-trans) conformation is often the lowest in energy, minimizing steric repulsion. rsc.org

Table 2: Key Dihedral Angles and Relative Energies for Major Conformers of this compound (Illustrative Data) This table provides hypothetical data to illustrate the expected outcomes of a conformational analysis.

ConformerPhenyl-Phenyl Dihedral (°)O-C-C-C Dihedral (°)C-C-C-Cl Dihedral (°)Relative Energy (kcal/mol)
A (Global Minimum)~45~180 (anti)~180 (anti)0.00
B~45~60 (gauche)~180 (anti)+0.85
C~45~180 (anti)~60 (gauche)+1.20

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products, through the identification of transition states. This is particularly useful for understanding the synthesis of this compound, which is typically formed via a Williamson ether synthesis. This reaction involves the nucleophilic attack of a 4-phenylphenoxide ion on 1-bromo-4-chlorobutane (B103958) or a similar dihalogenated alkane.

Theoretical modeling of this S(_N)2 reaction would involve:

Locating the Reactants and Products: Optimizing the geometries of the phenoxide and the haloalkane (reactants) and the final this compound and the leaving group ion (products).

Identifying the Transition State (TS): Searching for the first-order saddle point on the potential energy surface that connects the reactants and products. The TS for an S(_N)2 reaction features a partially formed C-O bond and a partially broken C-halogen bond.

Calculating the Activation Energy: The energy difference between the transition state and the reactants determines the activation energy (Ea), which is a key factor in the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

By modeling this pathway, chemists can gain insights into the reaction's feasibility, kinetics, and the influence of different leaving groups or solvent effects on the reaction outcome.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The nature of this packing is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure.

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts.

For this compound, the primary intermolecular interactions would include:

H···H contacts: Typically the most abundant, arising from the numerous hydrogen atoms on the molecule.

C-H···π interactions: Where hydrogen atoms from one molecule interact with the π-electron cloud of the phenyl rings of a neighboring molecule.

π···π stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen interactions: The chlorine atom can participate in C-H···Cl or Cl···Cl contacts.

Prediction of Chemical Reactivity and Selectivity

Beyond the HOMO-LUMO gap, computational methods can provide more detailed predictions of a molecule's reactivity. Molecular Electrostatic Potential (MEP) maps are particularly insightful. An MEP surface plots the electrostatic potential onto the molecule's electron density surface.

Red regions (negative potential) indicate areas of high electron density and are susceptible to electrophilic attack. For this compound, these would be located around the oxygen and chlorine atoms and potentially above the π-systems of the phenyl rings.

Blue regions (positive potential) signify electron-deficient areas, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Furthermore, conceptual DFT provides reactivity indices such as Fukui functions, which can identify the most electrophilic and nucleophilic sites within the molecule with atomic-level resolution. For electrophilic substitution on the biphenyl ring system, these indices would predict the relative reactivity of the ortho, meta, and para positions, explaining the regioselectivity of reactions like nitration or halogenation. youtube.com The activating effect of the butoxy group would likely direct incoming electrophiles to the ortho and para positions of the ring to which it is attached.

Applications of 4 Chlorobutoxy Phenylbenzene and Its Derivatives in Materials Science and Advanced Chemical Systems

Role as Synthetic Intermediates for Complex Organic Molecules

The chemical structure of 4-Chlorobutoxy-phenylbenzene features two key reactive sites: the terminal chlorine atom on the butoxy chain and the aromatic biphenyl (B1667301) core. This dual reactivity allows it to serve as a valuable intermediate in the synthesis of more complex organic molecules.

The alkyl chloride functionality is susceptible to nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. For instance, reaction with amines, thiols, or alkoxides can lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This versatility is crucial for the construction of molecules with tailored properties for applications in pharmaceuticals and agrochemicals.

The biphenyl moiety, while relatively stable, can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the butoxy group, functional groups such as nitro, halogen, or acyl groups can be introduced onto the aromatic rings. These reactions provide pathways to further functionalize the molecule, creating precursors for a variety of complex structures. The Suzuki-Miyaura coupling reaction is another significant transformation for biphenyl compounds, allowing for the formation of carbon-carbon bonds and the synthesis of intricate polyaromatic systems. rsc.org

Table 1: Potential Synthetic Transformations of this compound

Reactive SiteReaction TypePotential ReagentsResulting Functional Group
Chlorobutoxy ChainNucleophilic SubstitutionAmines (R-NH2), Thiols (R-SH), Alkoxides (R-O-)Amine, Thioether, Ether
Phenylbenzene CoreElectrophilic Aromatic SubstitutionHNO3/H2SO4, Br2/FeBr3, RCOCl/AlCl3Nitro, Bromo, Acyl
Phenylbenzene CoreCross-CouplingAryl boronic acids (Pd catalyst)Substituted biphenyls

Integration into Functional Materials and Polymers as Building Blocks

The distinct combination of a rigid aromatic core and a flexible aliphatic chain makes this compound an attractive building block for the synthesis of functional materials and polymers. The biphenyl unit is a well-known mesogen, a fundamental component of liquid crystals. By modifying the chlorobutoxy chain, it is possible to synthesize a variety of liquid crystalline materials with specific phase behaviors. researchgate.net

The terminal chlorine atom can also serve as a reactive site for polymerization. For example, it can be converted to a polymerizable group, such as a methacrylate (B99206) or a styrenic moiety, allowing for its incorporation into polymer chains. The resulting polymers would benefit from the properties imparted by the biphenyl group, such as thermal stability, mechanical strength, and specific optical or electronic properties.

The performance of materials derived from this compound is intrinsically linked to its molecular structure. Key design principles revolve around manipulating the interplay between the rigid biphenyl core and the flexible alkoxy chain.

Rigidity vs. Flexibility: The rigid biphenyl unit contributes to thermal stability and ordered packing in materials like liquid crystals and high-performance polymers. The flexible butoxy chain, on the other hand, can lower melting points and improve processability. The balance between these two components is critical in tuning the material's properties.

Polarizability and Intermolecular Interactions: The polarizability of the biphenyl system influences the intermolecular forces, which are crucial for the formation of ordered phases in liquid crystals and the mechanical properties of polymers. The presence of the ether oxygen and the terminal chlorine also introduces polarity, affecting solubility and interactions with other molecules. nih.gov

Reactivity of the Terminal Group: The chlorobutyl group provides a reactive handle for post-synthesis modification of polymers or for creating cross-linked networks. This allows for the fine-tuning of material properties such as solvent resistance, mechanical strength, and thermal stability.

Table 2: Predicted Structure-Property Relationships for Materials Derived from this compound

Structural FeatureInfluence on Material Properties
Biphenyl CoreEnhanced thermal stability, potential for liquid crystallinity, high refractive index.
Alkoxy Chain LengthAffects melting point, solubility, and liquid crystal phase transition temperatures.
Terminal Functional GroupDetermines reactivity for polymerization, cross-linking, or surface modification.

Supramolecular Chemistry Applications as Scaffolds

In the realm of supramolecular chemistry, the biphenyl core of this compound can act as a scaffold for the construction of well-defined, non-covalently bonded assemblies. The planar nature of the biphenyl unit facilitates π-π stacking interactions, which are a driving force for the self-assembly of molecules into ordered structures such as columns, sheets, or more complex architectures. mdpi.comnih.govnih.gov

Catalytic Applications as Ligands or Precursors in Novel Systems

While this compound itself is not a catalyst, it serves as a valuable precursor for the synthesis of ligands for metal-catalyzed reactions. The biphenyl scaffold is a common feature in many privileged ligands used in asymmetric catalysis and cross-coupling reactions. rsc.orgnih.gov

By chemically modifying the biphenyl rings of this compound, for example, through the introduction of phosphine (B1218219), amine, or other coordinating groups, a variety of bidentate or monodentate ligands can be prepared. The electronic and steric properties of these ligands can be tuned by the nature and position of the substituents on the biphenyl core. The butoxy chain can also be functionalized to introduce additional coordinating sites or to attach the ligand to a solid support for heterogeneous catalysis. The development of new biphenyl-based ligands is an active area of research with the potential to lead to more efficient and selective catalytic systems for a wide range of chemical transformations. morressier.comnih.govacs.orgacs.org

Derivatives and Analogs of 4 Chlorobutoxy Phenylbenzene: Synthesis and Research Focus

Structural Modifications of the Butoxy Chain and Halogen Position

The synthesis of analogs with varied alkyl chain lengths and halogen positions is readily achievable through well-established synthetic routes. The Williamson ether synthesis is a cornerstone method for creating the aryl ether bond. byjus.comwikipedia.org This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. wikipedia.org

To generate derivatives of 4-Chlorobutoxy-phenylbenzene, 4-phenylphenol (B51918) can be deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding phenoxide. This intermediate can then be reacted with various dihaloalkanes to modify the chain length. For instance, using 1-bromo-3-chloropropane (B140262) would yield a propoxy analog, while 1-bromo-5-chloropentane (B104276) would result in a pentoxy derivative.

Similarly, the position of the chlorine atom on the butoxy chain can be altered by selecting the appropriate starting alcohol. While 4-chloro-1-butanol (B43188) leads to the parent compound, using 3-chloro-1-butanol or 2-chloro-1-butanol (after converting the hydroxyl to a better leaving group like tosylate or bromide) would place the chlorine at the C3 or C2 position of the alkyl chain, respectively. This structural change from a primary to a secondary halide significantly impacts the chain's reactivity in subsequent nucleophilic substitution reactions. byjus.com

Diversification of the Phenyl/Biphenyl (B1667301) Core through Substituent Effects and Heterocycle Integration

The aromatic core of the molecule provides extensive opportunities for diversification, influencing the electronic properties and spatial arrangement of the entire structure.

Substituent Effects: Introducing functional groups onto the biphenyl rings can dramatically alter the molecule's reactivity. The existing phenyl group on the phenoxy ring acts as an activating, ortho-, para-director for electrophilic aromatic substitution. youtube.com This means that reactions like nitration, halogenation, or Friedel-Crafts alkylation will preferentially occur at the positions ortho and para to the phenyl substituent. The addition of electron-donating groups (e.g., -CH₃, -OCH₃) would further activate the ring, increasing the rate of electrophilic substitution, while electron-withdrawing groups (e.g., -NO₂, -CN) would deactivate it. youtube.com

Heterocycle Integration: A significant modification involves replacing one of the phenyl rings with a heterocycle, such as pyridine, thiophene, or pyrrole. This creates a class of compounds known as heteroaryl aryl ethers. The synthesis of these analogs is commonly achieved using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govorganic-chemistry.org This reaction can form a carbon-carbon bond between a heterocyclic boronic acid and an aryl halide, or vice-versa, to construct the core hetero-biaryl system. organic-chemistry.orgnih.gov For example, coupling 4-methoxyphenylboronic acid with 2-chloropyridine (B119429) would be a step towards a pyridine-based analog. Once the hetero-biaryl core is formed, the ether linkage can be installed using methods like the Williamson ether synthesis.

Synthesis of Related Biphenyl and Aryl Ether Derivatives with Varied Functional Groups

The synthesis of a broad library of derivatives relies on two primary strategic bond formations: the creation of the biphenyl C-C bond and the formation of the aryl ether C-O bond.

Biphenyl Core Synthesis: Palladium-catalyzed cross-coupling reactions are the methods of choice for constructing the biphenyl scaffold. The Suzuki-Miyaura coupling, which joins an aryl boronic acid with an aryl halide, is particularly prevalent due to its functional group tolerance and relatively mild reaction conditions. rsc.orgsandiego.edu Another classical method is the Ullmann reaction, which couples two aryl halide molecules in the presence of copper, though it often requires harsher conditions. rsc.org These methods allow for the synthesis of unsymmetrical biphenyls, enabling the introduction of different functional groups on each ring.

Aryl Ether Bond Synthesis: As previously mentioned, the Williamson ether synthesis is the most direct and widely used method for forming the C-O ether bond. byjus.comjk-sci.com It involves reacting the sodium or potassium salt of a substituted 4-phenylphenol with an appropriate alkyl halide (in this case, 1,4-dichlorobutane). This method is highly efficient for primary alkyl halides. wikipedia.org

The table below summarizes key synthetic reactions used to generate derivatives.

Reaction NameBond FormedReactantsCatalyst/ReagentsPurpose in Derivative Synthesis
Williamson Ether Synthesis Aryl Ether (C-O)Phenoxide + Alkyl HalideBase (e.g., NaH, K₂CO₃)Forms the chlorobutoxy ether linkage; allows variation of alkyl chain length.
Suzuki-Miyaura Coupling Biaryl (C-C)Aryl Boronic Acid + Aryl HalidePalladium Catalyst (e.g., Pd(PPh₃)₄) + BaseConstructs the core biphenyl or hetero-biaryl scaffold with various substituents.
Ullmann Reaction Biaryl (C-C)2 x Aryl HalideCopper (Cu)A classic method for synthesizing the biphenyl core, especially for symmetrical derivatives.
Electrophilic Aromatic Substitution Aryl C-H to C-EBiphenyl Ether + Electrophile (E⁺)Acid Catalyst (e.g., H₂SO₄, AlCl₃)Adds functional groups (e.g., -NO₂, -Br, -COCH₃) directly onto the aromatic rings.

Impact of Structural Variations on Synthetic Accessibility and Reactivity Profiles

Structural modifications have a profound impact on both the ease of synthesis and the chemical behavior of the resulting derivatives.

Synthetic Accessibility:

Steric Hindrance: The efficiency of cross-coupling reactions like the Suzuki-Miyaura coupling can be significantly reduced by steric hindrance. rsc.orgnih.gov Introducing bulky substituents at the ortho positions (the positions adjacent to the inter-ring bond) of the biphenyl core can impede the necessary bond rotation and make the coupling reaction more challenging, often requiring specialized ligands or catalysts to achieve good yields. rsc.orgresearchgate.netlibretexts.org

Reagent Availability: The synthetic accessibility of a specific derivative is fundamentally limited by the commercial availability or straightforward synthesis of the required starting materials. While a wide range of substituted aryl boronic acids and halides are available for core modifications, custom or complex substitution patterns may require multi-step preparatory sequences.

Reaction Pathway Competition: In the Williamson ether synthesis, the structure of the alkyl halide is critical. While primary halides (like 1,4-dichlorobutane) favor the desired SN2 substitution, using secondary or tertiary halides increases the likelihood of a competing E2 elimination reaction, which would form an alkene instead of an ether, thus reducing the yield and complicating purification. byjus.comjk-sci.com

Reactivity Profiles:

Electronic Effects: The electronic nature of substituents on the aromatic rings alters the reactivity of the entire molecule. Electron-withdrawing groups (EWGs) decrease the electron density of the biphenyl system, making it less susceptible to electrophilic attack but potentially more reactive towards nucleophilic aromatic substitution. Conversely, electron-donating groups (EDGs) increase electron density, enhancing reactivity towards electrophiles. youtube.com These electronic changes also influence the properties of the ether linkage, with EWGs generally strengthening the C-O bond.

Alkyl Chain Reactivity: The position of the chlorine atom on the butoxy chain dictates its reactivity as an electrophilic site. A primary chloride (at C4) is ideal for SN2 reactions. Moving the chlorine to a secondary position (C2 or C3) would slow the SN2 reaction rate due to increased steric hindrance and could introduce the possibility of elimination side reactions.

Conformational Effects: The size of ortho-substituents directly impacts the rotational barrier around the single bond connecting the two aryl rings. Large ortho groups can restrict rotation to such an extent that conformational isomers, known as atropisomers, can be isolated. libretexts.org This restricted geometry can significantly alter how the molecule interacts with other reagents or biological systems.

Future Research Directions and Emerging Methodologies

Development of Highly Sustainable and Atom-Economical Synthetic Routes for Complex Architectures

A primary focus of future research will be the development of sustainable and atom-economical methods for synthesizing complex molecules incorporating the 4-Chlorobutoxy-phenylbenzene scaffold. Atom economy, a principle of green chemistry, emphasizes the maximization of atoms from all starting materials into the final product. wikipedia.org Current synthetic routes often involve multi-step processes with the potential for significant waste generation.

Future methodologies will likely prioritize cascade reactions, where multiple bond-forming events occur in a single pot, thereby reducing solvent usage, purification steps, and energy consumption. For instance, the traditional Williamson ether synthesis, a common method for creating the ether linkage in this compound, is being re-evaluated to enhance its green credentials by using catalytic amounts of reagents and avoiding the production of salt byproducts. acs.orgmasterorganicchemistry.com

Metal-free synthesis of aryl ethers, for example, using diaryliodonium salts in water, presents a milder and more environmentally benign alternative to some traditional metal-catalyzed reactions. nih.govorganic-chemistry.org Research into catalytic systems that utilize earth-abundant metals is also a promising avenue for developing more sustainable synthetic protocols.

Table 1: Comparison of Synthetic Strategies for Aryl Ether Formation

Method Advantages Disadvantages Potential Application to this compound Synthesis
Traditional Williamson Ether Synthesis Well-established, versatile Often requires strong bases, produces stoichiometric salt waste Optimization with catalytic bases and phase-transfer catalysis to improve sustainability.
Metal-Catalyzed Cross-Coupling High yields, good functional group tolerance Often relies on precious metals, potential for metal contamination Development of catalysts based on earth-abundant metals like copper or iron.
Metal-Free Arylation Avoids metal catalysts, often milder conditions May have a more limited substrate scope Exploration of hypervalent iodine reagents for the formation of the ether bond.

| Catalytic Williamson Ether Synthesis (CWES) | Uses weak alkylating agents, avoids salt production | Requires high temperatures | Investigation of lower temperature catalytic systems for industrial-scale, greener production. acs.org |

Exploration of Novel Catalytic Systems for Efficient this compound Transformations

The functionalization of the this compound molecule is crucial for creating a diverse range of derivatives with potentially novel properties. Future research will heavily invest in the discovery and application of new catalytic systems to achieve these transformations with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming new carbon-carbon bonds. The development of novel ligands for palladium and other transition metals will continue to be a key area of research to improve catalyst activity, stability, and substrate scope, allowing for more complex modifications of the phenylbenzene core.

Furthermore, C-H activation represents a paradigm shift in synthetic chemistry, enabling the direct functionalization of carbon-hydrogen bonds. chemrxiv.org Applying C-H activation strategies to the aromatic ring of this compound could provide direct access to a wide array of substituted derivatives without the need for pre-functionalized starting materials, significantly improving step economy.

Advanced Computational Prediction and Rational Design of Novel Molecules Incorporating the this compound Scaffold

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. patsnap.com The rational design of new molecules based on the this compound scaffold will be increasingly driven by in silico methods. researchgate.net These approaches allow for the prediction of molecular properties, reaction outcomes, and biological activities before a compound is ever synthesized in the lab, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the chemical structure of this compound derivatives and their properties. patsnap.com This allows for the virtual screening of large libraries of potential compounds to identify candidates with desired characteristics.

Molecular docking simulations can predict the binding interactions of molecules with biological targets, which is particularly relevant in drug discovery. patsnap.com By understanding how modifications to the this compound structure affect its binding affinity and selectivity, researchers can design more potent and specific molecules. The use of flexible scaffold-based cheminformatics can further aid in the design of polypharmacological drugs. nih.gov The diaryl ether motif, present in a related class of compounds, is recognized as a privileged scaffold in drug and agrochemical discovery. nih.gov

Integration of High-Throughput Experimentation and Automation in Research

To accelerate the pace of discovery, high-throughput experimentation (HTE) and laboratory automation are being increasingly integrated into chemical research workflows. nih.govhelgroup.com These technologies enable the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel, dramatically reducing the time required for reaction optimization. researchgate.net

Automated synthesis platforms can perform multi-step syntheses with minimal human intervention, ensuring high reproducibility and allowing researchers to focus on experimental design and data analysis. nih.gov The application of these automated systems to the synthesis of libraries of this compound derivatives will enable a more comprehensive exploration of its chemical space.

The data generated from HTE can also be used to train machine learning algorithms, which can then predict optimal reaction conditions and even suggest novel reaction pathways. This synergy between automation, high-throughput screening, and artificial intelligence is poised to revolutionize the way research on compounds like this compound is conducted. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Anisole
Chlorobenzene
Cyclohexane
Methane
Methyl Benzoate
Neroline
Nitrobenzene
Phenol (B47542)

Q & A

Q. What are the common synthetic routes for 4-chlorobutoxy-phenylbenzene and its derivatives, and how do reaction conditions influence product formation?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., bromine in 1-(4-bromobutoxy)-2-fluorobenzene) with a phenyl group via SN2 mechanisms under anhydrous conditions (e.g., using benzene and ZnCl₂ as a catalyst) . Reaction temperature and solvent polarity significantly impact regioselectivity and yield. For instance, polar aprotic solvents (e.g., DMF) favor nucleophilic displacement, while lower temperatures minimize side reactions like elimination .

Q. How can researchers characterize this compound structurally and confirm its purity?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups) .
  • Chromatography : HPLC or GC-MS to assess purity, with retention times compared to standards .
  • Elemental analysis : Verify %C, %H, and %Cl to confirm molecular composition .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste disposal : Segregate halogenated waste and coordinate with certified disposal services to prevent environmental contamination .
  • Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for moisture-sensitive intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives in multi-step syntheses?

  • Methodological Answer :
  • Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., monitoring the disappearance of a -Br peak at 550 cm⁻¹ in bromobutoxy precursors) .
  • Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. ZnCl₂) to enhance electrophilic aromatic substitution efficiency .
  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, solvent, and stoichiometry .

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer :
  • Contradiction analysis : Compare experimental NMR data with computational predictions (e.g., DFT simulations for chemical shifts) to identify misassignments .
  • Byproduct identification : Use high-resolution MS/MS to detect minor impurities (e.g., dehalogenated or oxidized species) and adjust reaction conditions accordingly .
  • Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere) to isolate variables causing discrepancies .

Q. How can the electronic properties of this compound be exploited in material science applications?

  • Methodological Answer :
  • Conductivity studies : Measure charge-transfer complexes formed with electron-deficient acceptors (e.g., TCNQ) using cyclic voltammetry to assess redox potentials .
  • Thermal stability : Perform TGA to evaluate decomposition thresholds (>200°C for aryl ethers) and correlate with substituent effects (e.g., electron-withdrawing -Cl groups) .

Q. What methodologies validate the biological activity of this compound in drug discovery pipelines?

  • Methodological Answer :
  • In vitro assays : Screen for receptor binding (e.g., GPCRs) using fluorescence polarization or SPR to quantify affinity (Kd values) .
  • SAR studies : Synthesize analogs (e.g., varying butoxy chain length) and correlate structural changes with activity trends using QSAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.